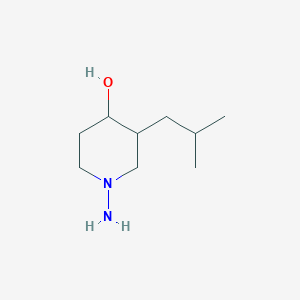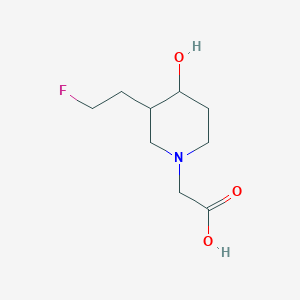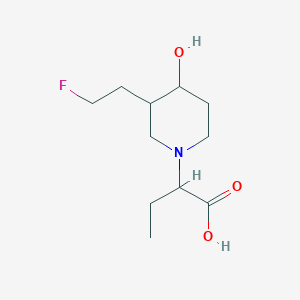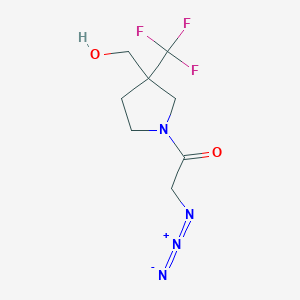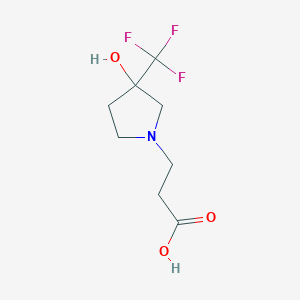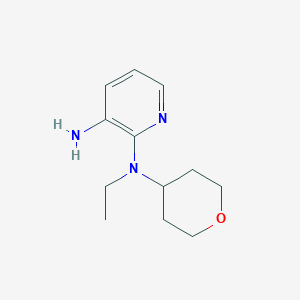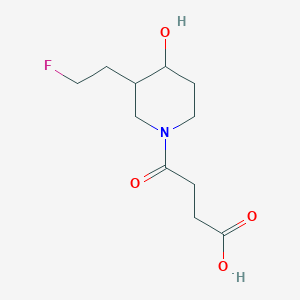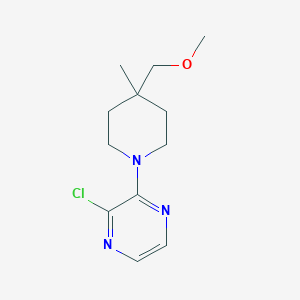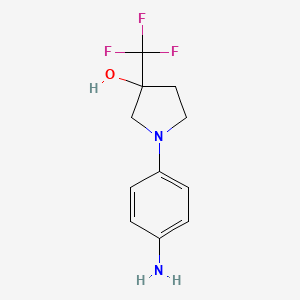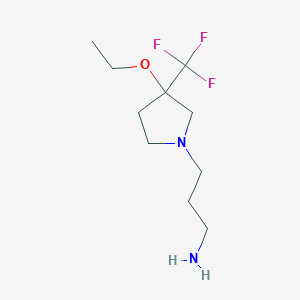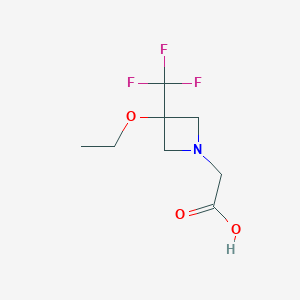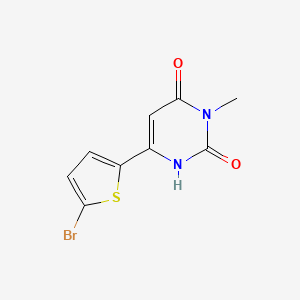
6-(5-Bromthiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H7BrN2O2S and its molecular weight is 287.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optimierung organischer Halbleiter
Diese Verbindung enthält eine Diketopyrrolopyrrol (DPP)-Einheit, die für ihre starken Akzeptoreigenschaften und ihre planare konjugierte Struktur bekannt ist. Dadurch können die Bandlücke und die Energieniveaus von Polymer-organischen Halbleitern angepasst werden . Die langen Alkylketten, wie z. B. 2-Octyldodecyl, verbessern die Löslichkeit und Kristallisation, was die Leistung von Dünnschicht-Bauelementen erhöht.
Synthese von p-Typ-Polymeren mit hoher Mobilität
Die Verbindung wurde bei der Synthese von p-Typ-Polymeren mit hoher Mobilität wie DPP-DTT verwendet. Diese Polymere zeigen eine signifikante Lochmobilität in Dünnschichttransistoren, was sie für die Elektronik wertvoll macht .
Organische Feldeffekttransistoren (OFETs)
Derivate der Verbindung wurden zur Herstellung von Materialien mit hoher Leistung in OFETs verwendet. Die starken Elektronenakzeptoreigenschaften des DPP-Rückgrats tragen zur Entwicklung von Halbleiterschichten mit hoher Ladungsträgermobilität bei .
Synthese heterocyclischer Verbindungen
Als Baustein ist diese Verbindung für die Synthese verschiedener heterocyclischer Verbindungen unerlässlich. Dazu gehören Thiazole und Imidazole, die aufgrund ihrer vielfältigen biologischen Aktivitäten in der Pharmazie und Materialwissenschaft von entscheidender Bedeutung sind.
Eigenschaften
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKBCBXPNOVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


